1-Ethoxy-2-methyl-4-nitrobenzene
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Overview
Description
1-Ethoxy-2-methyl-4-nitrobenzene is an organic compound with the molecular formula C9H11NO3 It is a derivative of benzene, where the benzene ring is substituted with an ethoxy group, a methyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethoxy-2-methyl-4-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactionsThe nitration reaction typically requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the desired substitution pattern .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-2-methyl-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron filings with hydrochloric acid.
Substitution: Nucleophilic substitution reactions often require strong bases such as sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: The major product is typically an amino-substituted benzene derivative.
Reduction: The major product is an amino-substituted benzene derivative.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
1-Ethoxy-2-methyl-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitro compounds.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-ethoxy-2-methyl-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The ethoxy and methyl groups can influence the compound’s reactivity and binding affinity to specific targets. The pathways involved in its mechanism of action include electrophilic aromatic substitution and nucleophilic substitution reactions .
Comparison with Similar Compounds
1-Ethoxy-2-methyl-4-nitrobenzene can be compared with other similar compounds such as:
1-Ethoxy-4-nitrobenzene: Lacks the methyl group, which can affect its reactivity and applications.
1-Methyl-4-nitrobenzene: Lacks the ethoxy group, which can influence its solubility and chemical properties.
2-Methyl-4-nitroaniline: Contains an amino group instead of an ethoxy group, leading to different reactivity and applications.
Properties
IUPAC Name |
1-ethoxy-2-methyl-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9-5-4-8(10(11)12)6-7(9)2/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRAZURCVUSOIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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